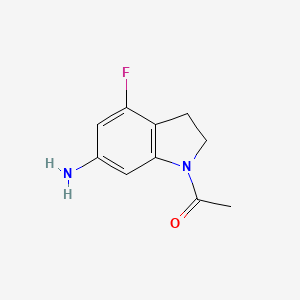

1-(6-Amino-4-fluoroindolin-1-yl)ethanone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11FN2O |

|---|---|

Molecular Weight |

194.21 g/mol |

IUPAC Name |

1-(6-amino-4-fluoro-2,3-dihydroindol-1-yl)ethanone |

InChI |

InChI=1S/C10H11FN2O/c1-6(14)13-3-2-8-9(11)4-7(12)5-10(8)13/h4-5H,2-3,12H2,1H3 |

InChI Key |

AHXAETLEYHJVAZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCC2=C1C=C(C=C2F)N |

Origin of Product |

United States |

Molecular Design and Structural Diversification of 1 6 Amino 4 Fluoroindolin 1 Yl Ethanone Analogues

Structure-Guided Design Principles for Indoline-Based Compounds

Structure-guided design is a cornerstone in the development of novel indoline-based therapeutic agents. This approach leverages detailed, three-dimensional structural information of the target protein, often obtained through X-ray crystallography, to design molecules that can bind with high affinity and specificity. nih.gov The indoline (B122111) nucleus, consisting of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, serves as a versatile starting point for creating potent inhibitors for various biological targets, including kinases and other enzymes. nih.govnih.gov

The design process often begins with a fragment-based screen or a hit from a compound library, which is then optimized. acs.orgnih.gov For instance, a fragment like 4-(aminomethyl)phthalazin-1(2H)-one was identified through such a screen and, with the aid of structural insights from crystallography, was grown and optimized into a potent development candidate. acs.org The indoline moiety is particularly adept at fitting into specific binding pockets. Molecular docking studies have shown that the indoline ring can be positioned near key catalytic residues, such as the iron in the active site of 5-lipoxygenase (5-LOX), where it establishes crucial van der Waals interactions with surrounding hydrophobic amino acid residues. acs.org This rational approach allows for the targeted modification of the scaffold to enhance interactions and improve biological activity. nih.gov

Exploration of Substituent Effects on the Indoline Ring System

The biological activity and physicochemical properties of indoline-based compounds are highly dependent on the nature and position of substituents on the bicyclic ring system. The core molecule, 1-(6-Amino-4-fluoroindolin-1-yl)ethanone, features two key substituents on the benzene ring: a fluorine atom at position 4 and an amino group at position 6.

The amino group at the C6 position is often used as a point for further functionalization or can act as a hydrogen bond donor, influencing the molecule's interaction with its biological target. The electronic nature of this group is critical; as an electron-donating group, it can increase the nucleophilicity of the indole (B1671886) ring system. mdpi.com In contrast, electron-withdrawing groups on the indole ring can lower its reactivity. researchgate.net

The substitution pattern on the benzene portion of the indoline ring significantly impacts activity. For example, in a series of 4-azaindole (B1209526) derivatives, electron-rich aromatic groups were preferred, while electron-deficient ones were inactive. dndi.org Specifically, 4-methoxyindole (B31235) analogues showed higher potency compared to unsubstituted indoles. dndi.org The strategic placement of substituents is therefore a key tool for modulating the electronic properties and, consequently, the biological function of the indoline scaffold. nih.govnih.gov

Diversification Strategies at the N1-Position of the Indoline Core

The nitrogen atom at the N1 position of the indoline core is a critical site for chemical modification, allowing for the introduction of a wide array of functional groups to probe the structure-activity relationship (SAR) and optimize drug-like properties. In the parent compound, this position is occupied by an acetyl group (-C(O)CH3). Varying this substituent can significantly impact a compound's potency, selectivity, and pharmacokinetic profile.

Common diversification strategies include:

Acylation: Introducing different acyl groups can alter the compound's steric and electronic properties. Studies on 1-acyloxy indole compounds have explored various acylation conditions to create diverse derivatives. nih.gov

Sulfonylation: The introduction of a sulfonyl group, such as in N-methylsulfonyl-indole derivatives, can mimic pharmacophores from other successful drugs and enhance binding to specific targets like COX-2. nih.gov

Alkylation and Arylation: Attaching various alkyl or aryl groups can explore different regions of a target's binding pocket. This is a common strategy in developing inhibitors for targets like heat shock protein 90 (Hsp90), where the N1 substituent plays a key role in achieving high potency. nih.gov

These modifications are often guided by the desire to introduce moieties that can form additional interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target protein, thereby improving binding affinity. nih.govnih.gov

Rational Design of Linkers and Peripheral Moieties in Derivatives

In many drug discovery programs, the indoline core acts as a key anchoring fragment, which is then connected to other chemical moieties via a linker. The rational design of these linkers and peripheral groups is essential for achieving optimal biological activity. The linker's length, flexibility, and chemical nature can precisely orient the peripheral group to engage with specific sub-pockets of the target protein.

For example, in the design of anti-tubulin agents, quinoline (B57606) and indole moieties were used as peripheral groups and linked together, effectively replacing the functional groups of the natural product combretastatin (B1194345) A-4. nih.gov The linker in this case positions the two aromatic systems in a conformation that is favorable for binding to the colchicine (B1669291) site on tubulin. Similarly, in the development of inhibitors for heat shock protein 90 (Hsp90), an aminoquinazoline moiety was linked to a dihydro-indolone core, leading to potent and selective inhibitors. nih.gov The design process often involves computational modeling, such as 3D-QSAR and docking studies, to predict the optimal linker and peripheral group combination for enhanced binding affinity. nih.gov

Table 1: Examples of Linker and Peripheral Moiety Strategies in Indole Derivatives

This table is interactive. Click on the headers to sort the data.

View Data Table

| Target | Core Scaffold | Peripheral Moiety | Linker Type | Resulting Activity | Reference |

| Tubulin | Indole | Quinoline | Direct bond / minimal linker | Potent antitumor agent, IC50 in low nM range | nih.gov |

| Hsp90 | Dihydro-indol-4-one | Aminoquinazoline | Direct N-aryl bond | Potent and selective inhibition in nM range | nih.gov |

| Aldose Reductase | Indole | Butanoic acid | Oxo-butanoic acid chain | Improved IC50 value (7.4 µM) | nih.gov |

| 5-LOX/sEH | Indoline | Neopentyl | Thiourea | Dual inhibition, anti-inflammatory effects | acs.org |

Impact of Halogenation (Fluorine) on Molecular Recognition and Interactions

The introduction of a fluorine atom, as seen at the C4-position of this compound, is a well-established strategy in medicinal chemistry to modulate a molecule's properties. Fluorine's high electronegativity and small size allow it to significantly alter the electronic environment of the aromatic ring without adding much steric bulk. nih.govwikipedia.org

The key impacts of fluorination include:

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with protein backbones or side chains, including multipolar interactions with carbonyl groups, which can contribute to binding energy. researchgate.net The introduction of fluorine at the 4-position of a 2-cyanopyrrolidine scaffold was shown to enhance its inhibitory effect on dipeptidyl peptidase IV (DPP-IV). nih.gov

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, such as the C6-amino group in the title compound, which can affect its ionization state and interaction profile at physiological pH.

Metabolic Stability: Fluorination at a position susceptible to metabolic oxidation can block this pathway, thereby increasing the compound's metabolic stability and half-life. nih.gov

Conformational Control: The fluorine atom can influence the preferred conformation of the molecule, pre-organizing it for a better fit into the target's binding site.

Studies have demonstrated that selectivity for a fluorinated substrate over its non-fluorinated analogue can arise from the enzyme's ability to specifically recognize the fluorine atom and utilize its unique electronic properties to enhance the reaction rate. nih.gov This specific molecular recognition underscores the importance of strategic fluorination in drug design. acs.orgnih.govnih.gov

In Vitro Pharmacological Investigations and Target Engagement of 1 6 Amino 4 Fluoroindolin 1 Yl Ethanone and Its Analogues

In Vitro Screening Platforms for Biological Activity Assessment

Initial evaluation of the biological effects of indoline (B122111) compounds is conducted using various in vitro screening platforms. These systems allow for the rapid assessment of a compound's potential to interact with specific biological targets and modulate cellular pathways in a controlled environment.

Biochemical Enzyme Assays for Target Inhibition

Biochemical enzyme assays are fundamental tools for quantifying the direct inhibitory effect of a compound on a specific enzyme. These assays measure the rate of an enzymatic reaction in the presence and absence of the test compound, allowing for the determination of its potency, typically expressed as the half-maximal inhibitory concentration (IC50).

For instance, the inhibitory activity of indoline and its analogues against enzymes like 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) has been evaluated using such assays. acs.org Similarly, the potential of indoline-2,3-dione-based derivatives as inhibitors of α-glucosidase and α-amylase enzymes was determined through in vitro enzyme inhibition studies. acs.org In these experimental setups, the purified enzyme is incubated with its substrate and varying concentrations of the inhibitor. The resulting product formation is then measured, often through spectrophotometric or fluorometric methods, to calculate the extent of inhibition.

| Compound/Analogue | Target Enzyme | IC50 (µM) |

| Indoline Derivative 73 | 5-LOX | 0.41 ± 0.01 |

| sEH | 0.43 ± 0.10 | |

| Indoline-2,3-dione Analogue 1 | α-glucosidase | 1.10 ± 0.10 |

| α-amylase | 1.30 ± 0.10 | |

| Indoline-2,3-dione Analogue 6 | α-glucosidase | 1.20 ± 0.10 |

| α-amylase | 1.60 ± 0.10 | |

| Indoline-2,3-dione Analogue 11 | α-glucosidase | 0.90 ± 0.10 |

| α-amylase | 1.10 ± 0.10 |

Data sourced from multiple studies on indoline analogues. acs.orgacs.org

Cell-Based Reporter Assays for Pathway Modulation

Cell-based reporter assays are powerful tools for assessing how a compound affects a specific signaling pathway within a living cell. youtube.comscientist.com These assays utilize genetically engineered cell lines that express a reporter gene, such as luciferase or green fluorescent protein (GFP), under the control of a promoter that is responsive to a particular signaling pathway. researchgate.netnih.gov An increase or decrease in the reporter signal indicates that the compound is modulating the activity of that pathway. invivogen.com

For example, to study the effects of compounds on the NF-κB or IRF signaling pathways, researchers can use dual-reporter cell lines that simultaneously monitor the activation of both pathways. invivogen.com When the signaling is altered by a test compound, a change in the expression of the reporter gene occurs, which can be quantitatively measured. youtube.cominvivogen.com Luciferase-based systems are commonly employed due to their high sensitivity and broad dynamic range, allowing for the screening of large compound libraries to identify molecules that either activate or inhibit a specific cellular response. scientist.comresearchgate.net

In Vitro Cellular Uptake Studies

Understanding if a compound can enter cells is critical to its potential as a therapeutic agent. In vitro cellular uptake studies are designed to measure the extent and rate at which a compound crosses the cell membrane. researchgate.net Techniques like flow cytometry and fluorescent microscopy can be used to assess the accumulation of fluorescently-labeled compounds or drug-loaded liposomes inside cells. plos.org

For example, studies have used flow cytometry to compare the uptake of drug-loaded liposomes in 2D (monolayer) versus 3D (spheroid) cell cultures, revealing differences in cellular penetration based on the culture model. plos.org The physicochemical properties of compounds, such as size and surface charge, significantly influence their cellular uptake. researchgate.net These studies are essential for confirming that a compound can reach its intracellular target to exert its biological effect. researchgate.net

Identification and Validation of Molecular Targets

Following initial screening, further investigations are necessary to identify and validate the specific molecular targets through which a compound exerts its effects. This involves more detailed mechanistic studies to confirm the direct interaction between the compound and its proposed target.

Investigations into SHP2 Inhibition by Indoline Derivatives

The protein tyrosine phosphatase SHP2 has emerged as an important target in cancer therapy, and various indoline derivatives have been investigated as potential inhibitors. nih.govnih.gov SHP2 plays a key role in cell signaling pathways that regulate cell proliferation, differentiation, and migration. nih.gov

Focused libraries of compounds with an isatin or oxindole scaffold, which are structurally related to indoline, have been evaluated for their ability to inhibit SHP2. nih.gov In vitro phosphatase assays are used to measure the IC50 values of these compounds against SHP2 and other related phosphatases like SHP1 and PTP1B to determine their potency and selectivity. nih.gov Some of these derivatives have shown low to sub-micromolar activity and significant selectivity for SHP2 over other phosphatases. nih.gov

| Compound/Analogue | Target | IC50 (µM) | Selectivity |

| Oxindole Derivative 14a | SHP2 | 0.8 | >20-fold vs SHP1 |

| Oxindole Derivative 10h | SHP2 | - | Significant vs SHP1 & PTP1B |

| Oxindole Derivative 10m | SHP2 | - | Significant vs SHP1 & PTP1B |

Data from a study on oxindole scaffolds as SHP2 inhibitors. nih.gov

Characterization of BCL-2 Inhibitory Mechanisms

The B-cell lymphoma 2 (BCL-2) protein is a key regulator of apoptosis (programmed cell death) and a validated target for cancer therapy. mdpi.compatsnap.com Overexpression of BCL-2 allows cancer cells to evade apoptosis, contributing to tumor progression. youtube.com Indole-based compounds have been designed as BCL-2 inhibitors. mdpi.com

The mechanism of these inhibitors often involves mimicking natural antagonist proteins, known as BH3-only proteins. patsnap.com These small molecule inhibitors bind to a hydrophobic groove on the BCL-2 protein, preventing it from neutralizing pro-apoptotic proteins. patsnap.comnih.gov This disruption of the protein-protein interaction restores the cell's ability to undergo apoptosis. youtube.comnih.gov The binding affinity and inhibitory concentration of these indole (B1671886) analogues are determined using techniques such as ELISA binding assays, which have demonstrated that some compounds can inhibit BCL-2 at sub-micromolar concentrations. mdpi.com

| Compound/Analogue | Target | IC50 (µM) |

| Indole-based compound U2 | BCL-2 | 1.2 ± 0.02 |

| Indole-based compound U3 | BCL-2 | 11.10 ± 0.07 |

| Gossypol (Control) | BCL-2 | 0.62 ± 0.01 |

Data from an ELISA binding assay for BCL-2 inhibition. mdpi.com

Studies on Carboxylesterase Notum Activity Modulation

Carboxylesterase Notum is a negative regulator of the Wnt signaling pathway, exerting its effect by removing an essential palmitoleate group from Wnt proteins, which renders them inactive. nih.govnih.gov Inhibition of Notum can restore Wnt signaling, a mechanism of therapeutic interest for conditions like cancer, osteoporosis, and neurodegenerative disorders. nih.govresearchgate.net

Although direct studies on 1-(6-Amino-4-fluoroindolin-1-yl)ethanone are not available, the indoline scaffold is a key feature in some known Notum inhibitors. Research into small-molecule inhibitors has identified compounds that interact with the large hydrophobic pocket at the active site of Notum. nih.gov The activity of these inhibitors is typically assessed using cell-based TCF-LEF reporter assays, where an increase in Wnt signaling in the presence of Notum indicates inhibitory action. nih.govresearchgate.net

Table 1: Activity of Representative Carboxylesterase Notum Inhibitors

| Compound Name | Target | Activity Metric | Value |

|---|---|---|---|

| LP-935001 | Notum | IC₅₀ | 0.4 nM |

| LP-935001 | Wnt Signaling | EC₅₀ | 12 nM |

| Palmitoleic acid | Notum | IC₅₀ | 471,000 nM |

Exploration of Equilibrative Nucleoside Transporter (ENT) Inhibition

Equilibrative Nucleoside Transporters, particularly ENT1 (SLC29A1), are crucial membrane proteins that facilitate the transport of nucleosides into cells. nih.gov They play a significant role in the pharmacokinetics of nucleoside analogue drugs used in cancer and antiviral therapies. nih.gov Inhibition of ENT1 can affect the efficacy of these drugs and modulate physiological processes regulated by nucleosides like adenosine.

Several marketed tyrosine kinase inhibitors (TKIs) have been found to incidentally inhibit ENT1 activity. nih.govnih.gov Given that some kinase inhibitors feature heterocyclic scaffolds similar to indoline, it is plausible that this compound or its analogues could interact with these transporters. Studies are often conducted using cells that selectively express ENT1 and measuring the uptake of a radiolabeled substrate like [³H]-uridine in the presence of the test compound. nih.gov For instance, the TKI Lorlatinib has been identified as a potent in vitro inhibitor of ENT1. nih.gov

Table 2: ENT1 Inhibition by Selected Tyrosine Kinase Inhibitors

| Compound Name | Target | Activity Metric | Value |

|---|---|---|---|

| Lorlatinib | ENT1 | IC₅₀ | ~2.5 µM |

| Lorlatinib | ENT2 | IC₅₀ | ~1.0 µM |

Analysis of Tyrosine Kinase Receptor Interactions

Receptor Tyrosine Kinases (RTKs) are cell surface receptors that are fundamental to cellular signaling, controlling processes like growth, differentiation, and metabolism. nih.gov Dysregulation of RTK signaling is a hallmark of many cancers, making them important therapeutic targets. nih.gov The binding of a ligand to an RTK induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades. nih.gov

The indoline core is a privileged scaffold found in numerous approved and investigational tyrosine kinase inhibitors. For example, Sunitinib and Nintedanib are multi-targeted TKIs built around an oxindole core, a close structural relative of indoline. These inhibitors typically function by competing with ATP for its binding site in the kinase domain. The potential for this compound to interact with RTKs would likely be evaluated through a panel of kinase activity assays.

Screening against Dihydrofolate Reductase (DHFR) and DprE1

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is an essential enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis. nih.govnih.gov It is a validated and attractive target for the development of new anti-tuberculosis drugs because it is essential for the bacterium and absent in humans. nih.gov

While specific screening data for this compound against DprE1 or DHFR is not documented, related heterocyclic structures such as azaindole derivatives have been investigated as DprE1 inhibitors. nih.gov These studies often employ in-silico methods like pharmacophore modeling and molecular docking to identify potential hits, followed by in vitro enzymatic assays to confirm activity. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies

Positional Scanning of Substituents on Indoline and Acetyl Moieties

Based on SAR studies of analogous series of compounds, the biological activity of this compound can be inferred to be highly dependent on the nature and position of its substituents.

On the Indoline Ring: The placement of the amino (-NH₂) group at the 6-position and the fluorine (-F) atom at the 4-position on the indoline ring is critical. In many bioactive series, such as fluoroquinolones, the position of fluorine atoms significantly influences target engagement and cell permeability. nih.govresearchgate.net The electron-withdrawing nature of the fluorine atom can alter the electronic properties of the aromatic ring, affecting interactions with target proteins. The amino group can act as a hydrogen bond donor, potentially forming key interactions within a binding site. SAR studies on indole-based inhibitors have shown that altering the linkage points or substituent positions can dramatically reduce activity. nih.gov

On the Acetyl Moiety: The N-acetyl group (-C(O)CH₃) plays a crucial role in orienting the molecule and can participate in hydrogen bonding. Modifications to this group, such as changing its length or steric bulk, would likely have a substantial impact on activity. For example, in meridianin derivatives, which also feature a substituted indole core, even minor changes to linked groups resulted in significant shifts in antiproliferative activity. mdpi.com

Mechanisms of Action at the Molecular and Cellular Level (In Vitro)

Detailed in vitro pharmacological data specifically investigating the molecular and cellular mechanisms of action for this compound are not extensively available in the public domain. However, analysis of patent literature and studies on analogous compounds containing the fluoroindolinone core provides insights into its potential biological activities.

Broadly, compounds with a fluoroindolinone scaffold have been investigated for a range of biological activities. For instance, certain indolinone derivatives have been explored as openers of maxi-K potassium channels. The in vitro use of such compounds can be as research tools to modulate the activity of these ion channels. The stimulation of maxi-K potassium channels is a mechanism of interest for various physiological processes.

Furthermore, the indolinone structure is a common feature in molecules designed as kinase inhibitors. While direct evidence for this compound is lacking, related hybrid molecules incorporating a 5-fluoroindolinone or 6-fluoroindolinone group have been synthesized and evaluated for their cytotoxic activities against various human cancer cell lines. These studies suggest that the fluoroindolinone moiety can contribute to the antitumor properties of the larger molecule. The mechanism of such activity is often linked to the inhibition of specific protein kinases involved in cancer cell proliferation and survival.

It is important to note that these findings are based on analogues and related chemical classes. Specific in vitro assays to determine the direct molecular targets, binding affinities, and cellular effects of this compound would be required to definitively elucidate its mechanism of action.

Data Tables

Due to the absence of specific experimental data for this compound in the reviewed literature, no data tables can be generated at this time.

Computational Chemistry and in Silico Modeling for 1 6 Amino 4 Fluoroindolin 1 Yl Ethanone Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a small molecule like 1-(6-Amino-4-fluoroindolin-1-yl)ethanone might interact with a biological target, typically a protein or nucleic acid. This technique can provide insights into the binding affinity, mode, and energy of the interaction.

At present, there are no published molecular docking studies specifically investigating the interaction of This compound with any biological target. Such a study would first require the identification of a putative protein target for this compound. Once a target is identified, molecular docking simulations could be performed to understand the key amino acid residues involved in the binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) that stabilize the complex. This information would be invaluable for understanding its mechanism of action and for designing more potent and selective analogs.

Table 1: Hypothetical Molecular Docking Study Parameters for this compound

| Parameter | Description | Example Software |

| Receptor Structure | 3D coordinates of the target protein, typically from the Protein Data Bank (PDB). | AutoDock, Glide, GOLD |

| Ligand Structure | 3D structure of This compound , generated and energy-minimized. | ChemDraw, Avogadro |

| Binding Site Definition | The region on the receptor where the ligand is expected to bind. | Based on known active sites or predicted pockets. |

| Scoring Function | A mathematical function used to estimate the binding affinity between the ligand and the receptor. | Vina Score, GlideScore |

| Output | Predicted binding poses, binding energies, and a list of interacting residues. | Visualized in PyMOL, VMD |

Virtual Screening and Ligand-Based Drug Design Approaches

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. When the three-dimensional structure of the target is unknown, ligand-based drug design approaches are employed. These methods rely on the knowledge of other molecules that bind to the biological target of interest.

There is no evidence in the scientific literature of virtual screening campaigns that have either identified or utilized This compound . Similarly, no ligand-based drug design studies have been published using this compound as a template or a starting point. If a set of molecules with known activity against a particular target were available, a pharmacophore model could be developed. This model would define the essential three-dimensional arrangement of chemical features that a molecule must possess to be active. This compound could then be evaluated against this pharmacophore to predict its potential activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, untested compounds and to understand which structural features are important for activity.

To date, no QSAR models have been developed or published that include This compound . The development of a QSAR model would require a dataset of structurally related compounds with experimentally determined biological activities. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. Statistical methods would then be used to build a mathematical equation that correlates these descriptors with the observed biological activity.

Table 2: Key Components of a Potential QSAR Study for this compound Analogs

| Component | Description |

| Dataset | A series of indolinone derivatives with measured biological activity (e.g., IC50 values). |

| Molecular Descriptors | Physicochemical properties (e.g., LogP, molecular weight), topological indices, and quantum chemical parameters. |

| Statistical Method | Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms. |

| Model Validation | Internal and external validation techniques to assess the predictive power of the model. |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information about the flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor.

There are no published conformational analysis or molecular dynamics simulation studies for This compound . Such studies would be beneficial to understand the molecule's preferred three-dimensional structure and its dynamic behavior. An MD simulation of this compound, either in a solvent or bound to a target protein, could reveal important information about its stability, flexibility, and the specific interactions that govern its biological function.

Mechanistic Insights from Computational Studies

Computational studies can provide profound insights into the mechanism of action of a drug molecule at an atomic level. Techniques such as quantum mechanics (QM) calculations can be used to study reaction mechanisms, electronic properties, and the energetics of different molecular states.

Currently, there is a lack of computational studies aimed at elucidating the mechanistic details of This compound . If this compound were found to act as an enzyme inhibitor, for example, QM/MM (Quantum Mechanics/Molecular Mechanics) simulations could be employed to model the enzymatic reaction in the presence of the inhibitor. This would help to understand how the compound interferes with the catalytic process, providing a rational basis for the design of next-generation molecules with improved efficacy.

Advanced Analytical Characterization in Indoline Research

High-Resolution Spectroscopic Techniques for Structural Elucidation

The precise molecular structure of 1-(6-Amino-4-fluoroindolin-1-yl)ethanone is determined through a combination of high-resolution spectroscopic methods. Each technique provides unique and complementary information, and together they allow for an unambiguous assignment of the compound's constitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for detailing the carbon-hydrogen framework of a molecule. While specific ¹H and ¹³C NMR data for this compound are not widely published in publicly accessible literature, the expected spectral features can be inferred from its structure.

For a definitive analysis, a data table would be constructed as follows, pending the availability of experimental data from research or commercial suppliers.

Table 1: Hypothetical ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|

Table 2: Hypothetical ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|

The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the protons of the indoline (B122111) ring, the acetyl group's methyl protons, and the amino group protons. The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ethanone (B97240) group and the fluorine-coupled aromatic carbons.

Mass Spectrometry (MS) (e.g., ESI-MS, HRMS)

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain insights into its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is crucial for confirming the elemental composition. Commercial suppliers of this compound indicate that LC-MS data is available, which would provide the mass-to-charge ratio of the protonated molecule. bldpharm.com

Table 3: Predicted Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Interpretation |

|---|

The expected monoisotopic mass of this compound would be calculated and compared with the experimental value from HRMS to confirm its molecular formula.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The spectrum would be expected to show characteristic absorption bands for the N-H stretches of the amino group, the C=O stretch of the acetyl group, and C-F and C-N bond vibrations.

Table 4: Expected Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

|---|---|

| Data not available | N-H stretch (amine) |

| Data not available | C=O stretch (amide) |

| Data not available | C-F stretch (aromatic) |

X-ray Crystallography for Ligand-Protein Binding Mode Determination

Currently, there is no publicly available information on the use of X-ray crystallography for determining the binding mode of this compound to any protein targets. This technique would be invaluable in drug discovery efforts to visualize the precise interactions between the ligand and its biological receptor at an atomic level. Such studies would reveal key binding contacts, such as hydrogen bonds and hydrophobic interactions, guiding the rational design of more potent and selective analogs.

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for separating the target compound from any impurities or unreacted starting materials. Chemical suppliers often provide HPLC or UPLC data to certify the purity of their products. bldpharm.com

A typical purity analysis report would include the chromatogram showing a major peak for the compound of interest and its retention time, along with the percentage purity calculated from the peak area.

Table 5: Illustrative HPLC Purity Data for this compound

| Retention Time (min) | Peak Area (%) | Identity |

|---|

Future Directions and Emerging Research Avenues

Development of Novel Indoline-Based Chemical Probes for Biological Systems

The development of chemical probes is crucial for understanding complex biological processes. The indoline (B122111) scaffold, with its tunable electronic and steric properties, is an attractive starting point for designing such probes. Future research could focus on incorporating fluorophores or reactive moieties onto the 1-(6-Amino-4-fluoroindolin-1-yl)ethanone framework to create tools for imaging, target identification, and studying protein-protein interactions. The presence of the amino group offers a convenient handle for further chemical modification, allowing for the attachment of various reporter groups.

Integration of Artificial Intelligence and Machine Learning in Indoline Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of lead compounds. These computational tools can be employed to predict the biological activities, pharmacokinetic properties, and potential toxicities of vast libraries of virtual indoline derivatives, including analogs of this compound. By analyzing structure-activity relationships (SAR), AI algorithms could guide the synthesis of new compounds with enhanced potency and selectivity for specific biological targets. This approach could significantly reduce the time and cost associated with traditional drug development pipelines.

Exploration of Indoline Scaffolds for New Therapeutic Modalities

The indoline scaffold is a versatile platform that continues to be explored for new therapeutic applications. Researchers are constantly investigating indoline derivatives for their potential as anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) active agents. The specific substitutions on this compound, particularly the fluorine atom which can enhance metabolic stability and binding affinity, suggest that it could be a valuable starting point for developing novel therapeutics. Future studies could involve screening this compound and its analogs against a wide range of biological targets to uncover new therapeutic opportunities.

Sustainable and Efficient Synthetic Routes for Complex Indoline Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of complex molecules. Future research in the field of indoline chemistry will likely focus on developing more sustainable and efficient synthetic methods. This includes the use of environmentally friendly solvents, catalysts, and reaction conditions. Methodologies such as flow chemistry and microwave-assisted synthesis are being explored to improve reaction efficiency, reduce waste, and facilitate the large-scale production of indoline derivatives. These advancements would be crucial for the cost-effective and environmentally responsible manufacturing of compounds like this compound should a significant biological activity be discovered.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for producing 1-(6-Amino-4-fluoroindolin-1-yl)ethanone with high purity?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 6-amino-4-fluoroindoline and acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product with >95% purity .

- Key Considerations : Monitor reaction temperature (optimized at 0–5°C to prevent side reactions) and stoichiometric ratios (1:1.2 substrate-to-acyl chloride). Yield improvements (70–85%) are achievable using anhydrous solvents .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign signals for the indoline ring (δ 6.5–7.2 ppm for aromatic protons, δ 3.8–4.2 ppm for NH₂), fluorine substituent (¹⁹F NMR: δ -110 to -120 ppm), and ethanone carbonyl (¹³C NMR: δ 205–210 ppm) .

- IR Spectroscopy : Confirm the carbonyl stretch (C=O) at 1680–1720 cm⁻¹ and NH₂ bending at 1550–1650 cm⁻¹ .

- Mass Spectrometry : ESI-MS (positive mode) should show [M+H]⁺ with m/z consistent with C₁₀H₁₀FNO (calc. 195.07) .

Q. How does the fluorine substituent at the 4-position influence the compound’s electronic properties?

- Methodological Answer : Fluorine’s electronegativity induces electron-withdrawing effects, polarizing the indoline ring and increasing the electrophilicity of the ethanone group. Computational studies (DFT, B3LYP/6-31G*) can quantify charge distribution, revealing enhanced reactivity in nucleophilic substitutions (e.g., with amines or thiols) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

- Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., pH, solvent polarity). Validate results using:

- Dose-Response Curves : Test across a wide concentration range (1 nM–100 µM) to identify non-linear effects.

- Control Experiments : Include structurally similar analogs (e.g., non-fluorinated indolin-1-yl ethanones) to isolate fluorine’s role .

- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance (p < 0.05) .

Q. What strategies are recommended for studying the compound’s interaction with enzymatic targets (e.g., kinases)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the target enzyme on a sensor chip and measure binding kinetics (ka/kd) at varying compound concentrations.

- Molecular Docking (AutoDock Vina) : Model interactions between the ethanone group and catalytic pockets, prioritizing hydrogen bonds with backbone amides or π-π stacking with aromatic residues .

- Enzymatic Assays : Use fluorescence-based substrates (e.g., ATPase-Glo™) to quantify inhibition IC₅₀ values under physiologically relevant conditions .

Q. How can crystallographic data improve the understanding of this compound’s solid-state behavior?

- Packing Motifs : Fluorine’s role in stabilizing crystal lattices via C–H···F interactions.

- Torsional Angles : Confirm planarity of the indoline-ethanone system (ideal for π-orbital overlap in bioactivity).

- Thermal Parameters : Anisotropic displacement parameters (ADPs) assess molecular rigidity, critical for drug formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.